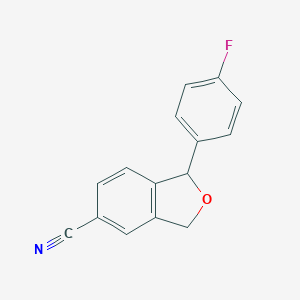

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRMKYHFFMNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431862 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-67-1 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the , a pivotal intermediate in the manufacturing of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1] These drugs are critical therapeutic agents for managing major depressive disorder and other mood disorders.[2][3] This document details the predominant synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The primary route discussed involves the strategic construction of the isobenzofuran core, beginning with the synthesis of the key precursor, 5-cyanophthalide, followed by a regioselective Grignard reaction and subsequent reductive cyclization.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses the core bicyclic ether structure of Citalopram but lacks the N,N-dimethylaminopropyl side chain. Its synthesis is a critical step that establishes the essential phenyl-furan-nitrile framework.

A logical retrosynthetic analysis disconnects the molecule at the C1-phenyl bond and the ether linkage, identifying 5-cyanophthalide and a 4-fluorophenyl organometallic species as key synthons. This approach forms the basis of the most widely adopted and industrially scalable synthetic route.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 5-Cyanophthalide

5-Cyanophthalide (1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile) is the cornerstone starting material for this synthesis. While commercially available, its preparation from more fundamental precursors like 5-carboxyphthalide is a common industrial practice. The conversion of the carboxylic acid to a nitrile is typically a multi-step process designed for high purity and yield.

One established method involves the conversion of 5-carboxyphthalide into an acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[4] Other methods proceed through an amide intermediate which is then dehydrated.[5][6]

Workflow: 5-Carboxyphthalide to 5-Cyanophthalide```dot

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Core Synthesis

This protocol synthesizes procedures described in various patents and publications. [7][8]

-

Grignard Reagent Preparation (if not commercially sourced): In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine and a portion of dry tetrahydrofuran (THF). Add a small amount of 4-fluorobromobenzene (1.1 eq) to initiate the reaction. Once initiated, add the remaining 4-fluorobromobenzene dissolved in THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Grignard Reaction: Cool the prepared Grignard reagent to approximately -5 to 0°C. In a separate flask, suspend 5-cyanophthalide (1.0 eq) in a dry solvent such as toluene or THF. [7]3. Slowly add the suspension of 5-cyanophthalide to the cold Grignard reagent solution. Maintain the temperature below 5°C throughout the addition.

-

After the addition, allow the reaction to stir at a low temperature for a few hours until completion (monitored by HPLC).

-

Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride (NH₄Cl). [7]Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., toluene). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Reductive Cyclization: Evaporate the solvent to obtain the crude ketone intermediate. Dissolve this intermediate in a suitable alcoholic solvent like methanol.

-

Cool the solution to 0-5°C and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction until the ketone is fully reduced.

-

Adjust the pH of the solution to acidic (pH ~2-3) using an acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization.

-

Final Isolation and Purification: After cyclization is complete, neutralize the mixture and extract the product with a suitable solvent (e.g., ether or dichloromethane). The crude product can be purified via column chromatography on silica gel or by crystallization to yield pure this compound.

Summary of Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Purity |

| Precursor Synthesis | 5-Carboxyphthalide | SOCl₂, NH₃ | Toluene, DMF | 60-80 | 85-95% | >99% (after recrystallization) |

| Grignard Reaction | 5-Cyanophthalide | 4-F-PhMgBr | THF, Toluene | -5 to 5 | 80-90% | (Crude Intermediate) |

| Reductive Cyclization | Ketone Intermediate | NaBH₄, H⁺ | Methanol | 0-25 | 75-85% | >98% (after purification) |

Conclusion

The is a well-established process that hinges on the precise execution of two key stages: the reliable preparation of high-purity 5-cyanophthalide and its subsequent conversion via a Grignard reaction and chemoselective reductive cyclization. The methodologies described herein are robust and scalable, providing an efficient pathway to this crucial pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature during the Grignard addition, and rigorous purification of intermediates are paramount to achieving high yields and the purity required for downstream pharmaceutical manufacturing.

References

-

Process for the preparation of 5-Cyanophthalide and intermediates useful therein. (n.d.). myExperiment. Retrieved from [Link]

-

Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(15), 6047-6065. Retrieved from [Link]

- Cotticelli, G., & Salvetti, R. (2007). Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. Google Patents, EP1777221A1.

-

Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Retrieved from [Link]

-

Process for synthesizing 5-cyanophthalide. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Process For Preparation Of 5 Cyanophthalide (Intermediate Of Citalopram). (n.d.). Google Patents, WO2008035332A2.

- Langs, D. A., & Cristal, M. S. (2004). Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Google Patents, US6753433B2.

-

Synthesis of Escitalopram Oxalate. (n.d.). CNKI. Retrieved from [Link]

- Method For the Preparation of Citalopram. (n.d.). Google Patents, EP1298124B1.

-

Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ResearchGate. Retrieved from [Link]

- One pot synthesis of citalopram from 5-cyanophthalide. (n.d.). Google Patents, WO2005077927A1.

- Process and intermediates for preparing escitalopram. (n.d.). Google Patents, WO2003087081A1.

-

Chen, Y., et al. (2024). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Retrieved from [Link]

- Process for the preparation of Escitalopram. (n.d.). Google Patents, US7939680B2.

Sources

- 1. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]

- 2. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]

- 4. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 5. myexperiment.org [myexperiment.org]

- 6. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, widely known as the selective serotonin reuptake inhibitor (SSRI) citalopram. As a critical tool in the management of major depressive disorder and other affective disorders, a thorough understanding of its solid-state chemistry is paramount for drug development, formulation, and intellectual property.[1][2] This document synthesizes crystallographic data, outlines the methodologies for its structural determination, and discusses the implications of its molecular architecture, with a particular focus on its stereoisomers.

Introduction: The Significance of Citalopram's Solid-State Structure

Citalopram, a bicyclic phthalane derivative, is a cornerstone in the therapeutic arsenal against depression.[2][3] It functions by potently and selectively inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby enhancing serotonergic activity.[2][3][4] Citalopram is administered as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers.[1][5] The therapeutic efficacy, however, is primarily attributed to the (S)-enantiomer, escitalopram.[1]

The solid-state structure of an active pharmaceutical ingredient (API) like citalopram profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant clinical and regulatory implications. Therefore, a detailed understanding of the crystal structure of citalopram is not merely an academic exercise but a fundamental aspect of its pharmaceutical science.

Synthesis and Crystallization

The synthesis of citalopram has been approached through various routes, often culminating in the racemic base which can then be resolved or used to form various salts.[6][7][8] A common synthetic strategy involves the preparation of the key intermediate this compound.[8]

Experimental Protocol: Salt Formation and Crystallization for X-ray Diffraction

High-quality single crystals are a prerequisite for elucidation by X-ray diffraction.[9][10] For citalopram, this is typically achieved through the formation of its salts, such as the hydrobromide or oxalate, which often exhibit better crystalline properties than the free base.

Step-by-Step Methodology for Citalopram Hydrobromide Crystallization:

-

Dissolution: Dissolve the purified citalopram free base in a suitable organic solvent, such as isopropanol or acetone.[11]

-

Acidification: Stoichiometrically add a solution of hydrobromic acid (HBr) in a compatible solvent.

-

Nucleation and Growth: Allow the solution to stand at a controlled temperature. Slow evaporation of the solvent or cooling of a saturated solution can promote the growth of single crystals suitable for diffraction studies.

-

Isolation: Carefully isolate the formed crystals from the mother liquor and dry them under vacuum.

The causality behind this choice of salt formation lies in the introduction of strong ionic interactions (N-H+...Br-), which can facilitate the formation of a well-ordered crystal lattice.[12][13]

Caption: Workflow for the crystallization of citalopram hydrobromide.

The Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[9][14][15] The fundamental principle is Bragg's Law, which describes the coherent scattering of X-rays by the electron clouds of atoms arranged in a regular lattice.[9]

When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensities.[14] By rotating the crystal and collecting these diffraction patterns, a complete dataset can be obtained.[9] Computational methods are then employed to solve the "phase problem" and reconstruct an electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined with high precision.[9][14][16]

Caption: The experimental workflow of single-crystal X-ray diffraction.

Crystal Structure Analysis of Citalopram Salts

Citalopram Hydrobromide

The crystal structure of racemic citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data and optimized with density functional theory techniques.[12][13]

| Crystallographic Parameter | Value | Reference |

| Formula | C20H22BrFN2O | [12] |

| Crystal System | Monoclinic | [12] |

| Space Group | P2₁/c | [12] |

| a (Å) | 10.76645(6) | [12] |

| b (Å) | 33.07086(16) | [12] |

| c (Å) | 10.89285(5) | [12] |

| β (°) | 90.8518(3) | [12] |

| Volume (ų) | 3878.03(4) | [12] |

| Z | 8 | [12] |

In the crystal lattice of citalopram hydrobromide, N–H⋯Br hydrogen bonds play a significant role in the structural organization.[12][13] However, the overall crystal energy is predominantly influenced by van der Waals interactions.[12][13]

Citalopram Oxalate

Studies on citalopram oxalate have revealed that the racemic and enantiomeric forms are essentially isostructural, with very similar unit cell parameters.[17] The key distinction is the presence of a crystallographic inversion center in the racemate's structure, which is absent in the enantiomer's structure.[17] This structural similarity allows for the formation of solid solutions across all ratios of the two enantiomers.[17]

Physicochemical Properties and Polymorphism

The physicochemical properties of citalopram are crucial for its formulation and therapeutic action. The hydrobromide salt, for instance, is a fine, white to off-white powder that is sparingly soluble in water and soluble in ethanol.[2]

| Property | Value | Reference |

| Molecular Formula | C20H21FN2O | [1][18] |

| Molar Mass | 324.399 g·mol⁻¹ | [1] |

| Melting Point (HBr salt) | 182-183 °C | [11] |

| Topological Polar Surface Area | 36.3 Ų | [18] |

The potential for polymorphism in citalopram and its salts is an area of active investigation in pharmaceutical development. Different polymorphs can exhibit distinct stabilities and dissolution rates, which can impact the drug's performance. The existence of multiple crystalline forms is often explored through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Pharmacological Significance and Stereochemistry

The crystal structure provides a static image that helps rationalize the pharmacological activity of citalopram. The molecule possesses a single stereocenter, leading to the existence of (S)-citalopram (escitalopram) and (R)-citalopram.[1][5][19] The antidepressant effects are almost exclusively due to the (S)-enantiomer, which is a highly selective serotonin reuptake inhibitor.[1][2]

X-ray crystallography studies of the human serotonin transporter (SERT) in complex with (S)-citalopram have revealed that the antidepressant binds to the central site of the transporter, locking it in an outward-open conformation and thereby physically blocking serotonin from binding.[20][21][22] The precise orientation and interactions of the fluorophenyl and cyanophenyl moieties within the binding pocket are critical for its high affinity and selectivity.[23] The (R)-enantiomer is a significantly less potent SERT inhibitor and may even antagonize the action of the (S)-enantiomer.[1]

Conclusion

The determination of the crystal structure of this compound and its salts through X-ray diffraction has been instrumental in understanding its solid-state properties and mechanism of action. This in-depth technical guide has synthesized the available crystallographic data, outlined the experimental and analytical methodologies, and contextualized the structural information within the broader framework of pharmaceutical sciences and drug development. For researchers and scientists, a continued exploration of the solid-state chemistry of citalopram and its analogues will undoubtedly pave the way for the development of improved therapeutics for depressive and anxiety disorders.

References

-

Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 3, 2026, from [Link]

-

Citalopram. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Stephens, P. W., et al. (2016). Crystal structure of citalopram hydrobromide, C20H22FN2OBr. Powder Diffraction, 31(2), 108-113. Retrieved January 3, 2026, from [Link]

-

Celexa® (citalopram hydrobromide) Tablets/Oral Solution Rx Only. (n.d.). U.S. Food and Drug Administration. Retrieved January 3, 2026, from [Link]

-

Citalopram. (n.d.). PharmaCompass. Retrieved January 3, 2026, from [Link]

-

Stephens, P. W., et al. (2016). TECHNICAL ARTICLE Crystal structure of citalopram hydrobromide, C20H22FN2OBr. Powder Diffraction, 31(2), 108-113. Retrieved January 3, 2026, from [Link]

-

Lin, K. M., et al. (2000). Pharmacokinetics of citalopram in relation to genetic polymorphism of CYP2C19. British Journal of Clinical Pharmacology, 50(3), 263-268. Retrieved January 3, 2026, from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]

-

Coleman, J. A., et al. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170-175. Retrieved January 3, 2026, from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 3, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (n.d.). SERC Carleton. Retrieved January 3, 2026, from [Link]

-

Citalopram. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Citalopram. (n.d.). The Merck Index Online. Retrieved January 3, 2026, from [Link]

-

Zand, K., et al. (2012). Serotonin Transporter Polymorphism (5-HTTLPR) and Citalopram Effectiveness in Iranian Patients with Major Depressive Disorder. Iranian Journal of Psychiatry, 7(4), 174-180. Retrieved January 3, 2026, from [Link]

-

Genetic polymorphism predicts citalopram adverse-effect burden. (2007). springermedicine.com. Retrieved January 3, 2026, from [Link]

-

Kim, J. M., et al. (2011). MRP1 polymorphisms associated with citalopram response in patients with major depression. The Pharmacogenomics Journal, 11(6), 449-457. Retrieved January 3, 2026, from [Link]

-

Sychev, D. A., et al. (2021). Effects of CYP2C19 genetic polymorphism on the steady-state concentration of citalopram in patients with major depressive disorder. The Pharmacogenomics Journal, 21(4), 435-439. Retrieved January 3, 2026, from [Link]

-

Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(18), 6344-6362. Retrieved January 3, 2026, from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved January 3, 2026, from [Link]

-

Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(18), 6344-6362. Retrieved January 3, 2026, from [Link]

-

Chemical structure of citalopram enantiomers. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Chemical structure of the citalopram enantiomers. (a) (R)-citalopram e (b) (S)-citalopram. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. Retrieved January 3, 2026, from [Link]

- Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. (n.d.). Google Patents.

-

X-ray structures and mechanism of the human serotonin transporter. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Manipal Research Portal. Retrieved January 3, 2026, from [Link]

- Method for the preparation of citalopram. (n.d.). Google Patents.

-

Synthesis - Citalopram. (n.d.). Weebly. Retrieved January 3, 2026, from [Link]

-

Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Retrieved January 3, 2026, from [Link]

- Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile. (n.d.). Google Patents.

-

X-ray structures and mechanism of the human serotonin transporter. (2016). Nature. Retrieved January 3, 2026, from [Link]

-

X-ray structures and mechanism of the human serotonin transporter. (2016). R Discovery. Retrieved January 3, 2026, from [Link]

-

Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. (2025). Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

- Crystalline base of citalopram. (n.d.). Google Patents.

-

The Two Enantiomers of Citalopram Bind to the Human Serotonin Transporter in Reversed Orientations. (2013). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]

-

The two enantiomers of citalopram. Citalopram is a racemate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- Process for the synthesis of citalopram. (n.d.). Google Patents.

-

1-(4'-Fluorophenyl)-1,3-DihydroIsobenzofuran-5-Carbonitrile. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

citalopram. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 3, 2026, from [Link]

Sources

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 7. Synthesis - Citalopram [citalopram-kylen.weebly.com]

- 8. asianpubs.org [asianpubs.org]

- 9. fiveable.me [fiveable.me]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Citalopram [drugfuture.com]

- 12. Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. pulstec.net [pulstec.net]

- 17. researchgate.net [researchgate.net]

- 18. Citalopram | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. researchgate.net [researchgate.net]

- 20. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-cyano-1-(4-fluorophenyl)phthalan: An In-depth Technical Guide

Introduction: The Imperative of Spectroscopic Precision in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of a candidate molecule are foundational pillars of scientific integrity and regulatory compliance. Molecules such as 5-cyano-1-(4-fluorophenyl)phthalan, a key structural analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram, demand rigorous analytical characterization.[1][2][3] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. Our approach is grounded in the synthesis of predictive analysis based on well-established principles of spectroscopy and data from structurally related compounds, ensuring a robust framework for researchers, scientists, and drug development professionals.

The following sections are dedicated to the primary spectroscopic techniques essential for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure and Analytical Workflow

A logical and systematic workflow is critical to ensure a comprehensive characterization of the target compound. The process begins with the acquisition of fundamental structural and purity data and progresses to more detailed analyses.

Caption: A typical workflow for the spectroscopic characterization of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For 5-cyano-1-(4-fluorophenyl)phthalan, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data are predicted based on established chemical shift ranges and analysis of similar phthalan and 4-fluorophenyl structures.[4] Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C, and an appropriate standard like CFCl₃ (0 ppm) or a secondary standard for ¹⁹F.

Caption: Molecular structure of 5-cyano-1-(4-fluorophenyl)phthalan.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 500 MHz)

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H1 | ~6.5 | s | - | Singlet due to the single proton at the chiral center, deshielded by the adjacent oxygen and aromatic rings. |

| H3 (CH₂) | ~5.1 - 5.3 | m | - | Methylene protons on the phthalan ring, likely appearing as a complex multiplet due to diastereotopicity. |

| H4 | ~7.6 | d | J ≈ 8.0 | Aromatic proton ortho to the cyano group, deshielded by the electron-withdrawing nature of -CN. |

| H6 | ~7.5 | s | - | Aromatic proton on the phthalan ring, appearing as a singlet or narrow doublet. |

| H7 | ~7.4 | d | J ≈ 8.0 | Aromatic proton meta to the cyano group. |

| H2'/H6' | ~7.3 | t | J ≈ 8.5 | Protons on the fluorophenyl ring ortho to the phthalan substituent, appearing as a triplet due to coupling with both H3'/H5' and ¹⁹F. |

| H3'/H5' | ~7.1 | t | J ≈ 8.5 | Protons on the fluorophenyl ring meta to the phthalan substituent, appearing as a triplet due to coupling with H2'/H6' and ¹⁹F. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 125 MHz)

| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~85 | Methine carbon bonded to oxygen and two aromatic rings. |

| C3 | ~70 | Methylene carbon of the phthalan ether linkage. |

| C3a | ~140 | Aromatic quaternary carbon. |

| C4 | ~125 | Aromatic CH ortho to the cyano group. |

| C5 | ~110 | Quaternary carbon attached to the cyano group. |

| C6 | ~130 | Aromatic CH. |

| C7 | ~122 | Aromatic CH. |

| C7a | ~145 | Aromatic quaternary carbon. |

| CN | ~118 | Cyano group carbon. |

| C1' | ~135 (d) | Quaternary carbon of the fluorophenyl ring, shows C-F coupling. |

| C2'/C6' | ~128 (d) | Aromatic CH ortho to the fluorine atom, shows C-F coupling. |

| C3'/C5' | ~115 (d) | Aromatic CH meta to the fluorine atom, shows strong C-F coupling. |

| C4' | ~162 (d) | Carbon atom directly bonded to fluorine, shows strong C-F coupling. |

Table 3: Predicted ¹⁹F NMR Chemical Shift (in CDCl₃)

| Fluorine Label | Predicted Chemical Shift (ppm) | Rationale |

| F4' | ~ -110 to -120 | Typical range for a fluorine atom on an aromatic ring. The exact shift is sensitive to the electronic environment.[5][6][7] |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data for structural elucidation.[8][9][10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for the respective nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For quantitative analysis, a 90° pulse and a longer relaxation delay (5 times the longest T₁) are necessary.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments and establish connectivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[11][12][13] It is indispensable for confirming the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Rationale |

| [M+H]⁺ | 254.0825 | Molecular ion with an added proton (most common in ESI). |

| [M+Na]⁺ | 276.0644 | Sodium adduct, common in ESI. |

| [M]⁺˙ | 253.0747 | Molecular ion radical cation (in EI). |

Predicted Fragmentation Pattern (Electron Ionization - EI)

Electron ionization is a high-energy technique that often leads to extensive fragmentation, providing a structural "fingerprint."

Sources

- 1. KnowItAll Solutions for NMR - Wiley Science Solutions [sciencesolutions.wiley.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Phthalan(496-14-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 12. drugfuture.com [drugfuture.com]

- 13. longdom.org [longdom.org]

A Senior Application Scientist's Guide to Mechanism of Action Studies for Citalopram Precursors

Abstract

Citalopram, a cornerstone selective serotonin reuptake inhibitor (SSRI), has a well-defined mechanism centered on the potent and selective inhibition of the serotonin transporter (SERT).[][2][3][4][5] However, the pharmacological landscape of its precursors—synthetic intermediates or potential prodrugs—remains a compelling area of investigation. These molecules could act as simple prodrugs, be metabolized into active compounds, or possess intrinsic pharmacological activity. This guide provides a comprehensive, technically-focused framework for elucidating the mechanism of action (MoA) of citalopram precursors. We will move from foundational in vitro characterization to complex in vivo assessments, emphasizing the causal logic behind experimental choices and the establishment of self-validating protocols to ensure data integrity.

Introduction: The Rationale for Investigating Citalopram Precursors

Citalopram is a racemic mixture whose therapeutic effect is primarily attributed to its S-enantiomer, escitalopram, which potently blocks the reuptake of serotonin from the synaptic cleft.[6][7][8] This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a key factor in alleviating depressive symptoms.[2][3][5]

The study of citalopram precursors is driven by several key objectives in drug development:

-

Prodrug Discovery: Designing precursors that are efficiently metabolized to citalopram could optimize its pharmacokinetic profile, potentially improving bioavailability or extending its half-life.

-

Novel Mechanisms: Precursors may exhibit unique polypharmacology, interacting with other neurotransmitter systems or receptors, which could offer a differentiated therapeutic profile.

-

Metabolic Profiling: Understanding how precursors are metabolized is crucial. The primary metabolites of citalopram itself, such as desmethylcitalopram (DCT), are known to be pharmacologically active and contribute to the drug's overall effect.[6][9][10] Investigating the metabolites of precursors is therefore essential.

This guide outlines a logical, phased approach to systematically dissect the MoA of these compounds.

The Primary Target: Understanding the Serotonin Transporter (SERT)

Any MoA study for a citalopram-related compound must begin with a deep understanding of its primary target, SERT (encoded by the SLC6A4 gene).[6][11]

-

Function: SERT is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[11][12][13] This process terminates serotonergic signaling and allows for the neurotransmitter to be recycled.[11][14]

-

Structure: Human SERT consists of 12 transmembrane domains. Antidepressants like citalopram bind to a central site within the transporter, locking it in an outward-open conformation and physically obstructing serotonin binding and translocation.[15]

The following diagram illustrates the critical role of SERT in the serotonergic synapse and the inhibitory action of SSRIs.

Caption: The serotonergic synapse and potential site of action for a citalopram precursor.

A Phased Approach to Mechanism of Action Elucidation

A robust MoA study follows a hierarchical progression, starting with simple, high-throughput in vitro systems and advancing to complex in vivo models. This ensures that resource-intensive animal studies are based on a solid foundation of molecular and cellular data.

Caption: A high-level overview of the phased experimental workflow for MoA studies.

Phase 1: In Vitro Characterization – Target Engagement and Selectivity

The initial goal is to determine if the precursor or its potential metabolites directly interact with SERT and to assess their selectivity against other key monoamine transporters.

Radioligand Binding Assays

This is the gold-standard method for quantifying the affinity of a compound for a specific receptor or transporter.[16] The principle is competitive displacement: measuring how effectively the test compound displaces a known high-affinity radioligand from the target.[16][17][18]

Experimental Protocol: Competitive Radioligand Binding for hSERT

-

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing human SERT (hSERT).[18][19]

-

Radioligand: [³H]Citalopram or another high-affinity SERT ligand.[18]

-

Test Compound: Citalopram precursor.

-

Reference Compound: (S)-Citalopram or Fluoxetine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17][18]

-

Wash Buffer: Ice-cold Assay Buffer.[17]

-

Non-specific Control: High concentration (e.g., 10 µM) of a non-radiolabeled SSRI.[18]

-

Apparatus: 96-well plates, cell harvester, scintillation counter.

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-specific Binding (non-specific control), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[17]

-

Add the radioligand to all wells at a concentration near its dissociation constant (Kd).

-

Add the hSERT membrane preparation (typically 5-20 µg of protein per well).[18][20]

-

Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[18][20]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes. Wash filters with ice-cold wash buffer to remove unbound radioligand.[17][20]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the inhibitory constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

-

Causality and Interpretation: A low Ki value indicates high binding affinity. This experiment directly confirms target engagement. To build a selectivity profile, this assay must be repeated for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Data Presentation: Transporter Binding Affinity Profile

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |

| (S)-Citalopram | 1.8 | >1000 | >1000 | >550 | >550 |

| Precursor X | 50.2 | 850 | >2000 | 16.9 | >39.8 |

| Metabolite Y | 4.5 | >1500 | >3000 | >333 | >667 |

This is example data. Actual results will vary. A high selectivity ratio (e.g., NET Ki / SERT Ki) is characteristic of an SSRI.

Phase 2: Cellular Assays – Functional Inhibition of Reuptake

Binding does not equal function. The next critical step is to determine if the precursor's binding to SERT translates into functional inhibition of serotonin transport into a cell.

Neurotransmitter Uptake Assays

These assays measure the actual transport of a substrate into cells expressing the transporter. Traditionally, this involved radioactive substrates like [³H]5-HT.[19] Modern methods often use fluorescent substrates that are quenched in the extracellular medium but fluoresce upon entering the cell, allowing for a real-time, no-wash kinetic measurement.[21][22][23][24]

Experimental Protocol: Fluorescence-Based SERT Uptake Inhibition Assay

-

Materials:

-

Cells: HEK293 or JAR cells endogenously or recombinantly expressing hSERT, plated in 96- or 384-well black, clear-bottom plates.[19][22]

-

Assay Kit: Commercial neurotransmitter transporter uptake assay kit (containing fluorescent substrate and masking dye).[21][22]

-

Test Compound: Citalopram precursor.

-

Reference Inhibitor: (S)-Citalopram.

-

Apparatus: Fluorescence microplate reader capable of bottom-reading and kinetic measurements.

-

-

Procedure:

-

Plate cells and allow them to form a confluent monolayer.[22]

-

Remove culture medium and pre-incubate the cells with a range of concentrations of the test compound or reference inhibitor for 10-15 minutes at 37°C.[21]

-

Add the fluorescent substrate/masking dye solution to all wells.

-

Immediately place the plate in the reader and begin kinetic measurement of intracellular fluorescence over 20-30 minutes.

-

-

Data Analysis:

-

The rate of uptake is determined from the slope of the fluorescence-versus-time curve.

-

Plot the percentage inhibition of the uptake rate against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration that causes 50% inhibition of serotonin uptake.

-

Trustworthiness of the Protocol: This protocol is self-validating. A known potent inhibitor like (S)-Citalopram serves as a positive control, while cells lacking the transporter or treated with the inhibitor at saturating concentrations define the baseline. The kinetic read provides richer data than a simple endpoint assay.[24]

Phase 3: In Vivo Assessment – Physiological and Behavioral Consequences

Positive in vitro and cellular results provide a strong rationale for advancing to in vivo studies. These experiments aim to answer three questions:

-

Is the precursor metabolized to citalopram or other active compounds in a living system?

-

Does administration of the precursor engage SERT in the brain?

-

Does this engagement lead to a predictable antidepressant-like behavioral effect?

Pharmacokinetics (PK) and Metabolite Identification

After administering the precursor to a rodent model (e.g., rat or mouse), blood and brain tissue are collected over time. Concentrations of the parent precursor, citalopram, and its metabolites (e.g., desmethylcitalopram) are quantified using LC-MS/MS. This is critical to determine if the precursor is a prodrug. Citalopram is primarily metabolized by CYP2C19 and CYP2D6.[6][9][25]

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of freely moving animals.[26][27][28] A probe with a semi-permeable membrane is implanted into a target brain region (e.g., the hippocampus or prefrontal cortex). Administration of an effective SERT inhibitor is expected to cause a significant, measurable increase in extracellular serotonin levels in the collected dialysate.[29]

Behavioral Models of Antidepressant Activity

Behavioral assays are used to assess the potential antidepressant efficacy of a compound. The Forced Swim Test (FST) is a widely used screening tool.[30][31][32][33]

Experimental Protocol: Mouse Forced Swim Test (FST)

-

Principle: Animals administered an effective antidepressant will spend more time actively trying to escape (swimming/climbing) and less time immobile, a state interpreted as "behavioral despair."[31][34]

-

Apparatus: A transparent cylinder filled with water (23-25°C).

-

Procedure:

-

Acclimate mice to the testing room.

-

Administer the citalopram precursor, vehicle control, or positive control (e.g., citalopram) via the appropriate route (e.g., intraperitoneal injection).

-

After a set pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the water-filled cylinder for a 6-minute session.

-

Video record the session. The last 4 minutes are typically scored for time spent immobile.

-

-

Data Analysis:

-

Compare the mean immobility time between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[30]

-

Expert Insight: The FST is a valuable screening tool but is not a model of depression itself.[34] A positive result indicates that the compound engages neurobiological systems relevant to antidepressant action. For compounds affecting both serotonin and norepinephrine, rats can be used, as climbing behavior is associated with noradrenergic activity and swimming with serotonergic activity.[31]

Synthesizing the Data: Building the MoA Narrative

The final step is to integrate the data from all phases to construct a complete MoA profile.

-

Scenario 1: The Prodrug. The precursor shows low in vitro affinity and functional activity, but in vivo studies reveal rapid and extensive conversion to citalopram, a corresponding increase in brain serotonin, and positive FST results. The MoA is clearly defined as a prodrug of citalopram.

-

Scenario 2: The Intrinsically Active Compound. The precursor itself demonstrates high affinity and functional inhibition at SERT in vitro. In vivo, the parent compound is detected in the brain at pharmacologically relevant concentrations, leading to increased serotonin and reduced immobility in the FST. The MoA is direct SERT inhibition.

-

Scenario 3: The Active Metabolite. The precursor is inactive in vitro, but in vivo PK reveals conversion to a novel metabolite (not citalopram). This metabolite, when synthesized and tested, shows potent SERT inhibition. The MoA is bioactivation to a novel active compound.

Conclusion

Elucidating the mechanism of action for a citalopram precursor requires a multi-faceted, hypothesis-driven approach. By systematically progressing from molecular target engagement to cellular function and finally to in vivo physiological and behavioral outcomes, researchers can build a robust and scientifically sound understanding of their compound's pharmacology. This structured methodology, grounded in self-validating protocols and a clear interpretation of causality, is essential for making informed decisions in the drug development pipeline.

References

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

-

Castañé, A., Puig, M., Mas, M., & Nadal, R. (2009). The Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Pharmacology. [Link]

-

Schloss, P., & Williams, D. C. (1998). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society Transactions, 26(4), S349. [Link]

-

Patsnap. (2024). What is the mechanism of Citalopram Hydrochloride? Patsnap Synapse. [Link]

-

Rudnick, G. (2006). Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter. Current topics in membranes, 56, 63-79. [Link]

-

Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. [Link]

-

Patsnap. (2024). What is the mechanism of Citalopram? Patsnap Synapse. [Link]

-

Vanderbilt University. (n.d.). Location and Structure of the Serotonin Transporter. Vanderbilt University. [Link]

-

Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments, (97), e52587. [Link]

-

Shoar, N. S., Fariba, K., & Padhy, R. K. (2023). Citalopram. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Serotonin transporter. Wikipedia. [Link]

-

Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]

-

Singh, H. K., & Saadabadi, A. (2023). Citalopram. In StatPearls. StatPearls Publishing. [Link]

-

Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Forced swimming test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245-255. [Link]

-

Mrazek, D. A., Biernacka, J. M., O'Kane, D. J., Black, J. L., Cunningham, J. M., Drews, M. S., ... & Weinshilboum, R. M. (2011). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics, 21(6), 363. [Link]

-

PharmGKB. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Zhang, J., Jaquins-Gerstl, A., Nesbitt, K. M., Rutan, S. C., Michael, A. C., & Weber, S. G. (2013). In vivo online microdialysis coupled with capillary UHPLC-EC system. Analytical chemistry, 85(20), 9889-9897. [Link]

-

Wikipedia. (n.d.). Citalopram. Wikipedia. [Link]

-

Zhang, J. (2016). In vivo monitoring of neurotransmitter serotonin and dopamine in the striatum of freely-moving rats with one minute temporal resolution by online microdialysis-capillary high performance liquid chromatography at elevated temperature and pressure. Doctoral dissertation, University of Pittsburgh. [Link]

-

U.S. Food and Drug Administration. (n.d.). Celexa Approval Package. FDA. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Molecular Devices. [Link]

-

Franklin, C., & Daws, L. C. (2017). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 8(8), 1693-1702. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(9), 853-868. [Link]

-

Lazar-Molnar, E., & Szabo, G. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of biomolecular screening, 13(3), 232-241. [Link]

-

Nickell, J. R., Siripurapu, K. B., Vartak, A., Crooks, P. A., Dwoskin, L. P., & Mash, D. C. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 90, 15-21. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Tatarczyńska, E., Wesołowska, A., Chojnacka-Wójcik, E., & Małecka, M. (2005). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Pharmacological reports, 57(2), 221. [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram. PubChem Compound Database. [Link]

-

Ji, Y., Schaid, D. J., Desta, Z., Abo, R. P., Flockhart, D. A., & Weinshilboum, R. M. (2014). Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. British journal of clinical pharmacology, 78(2), 373-383. [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Catalog]. MedicalExpo. [Link]

-

Hancu, G., & Papp, L. A. (2017). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Journal of the Serbian Chemical Society, 82(1), 1-13. [Link]

Sources

- 2. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Citalopram - Wikipedia [en.wikipedia.org]

- 10. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Location and Structure of the Serotonin Transporter [web.williams.edu]

- 14. Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 25. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 33. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

An In-depth Technical Guide to the Discovery and Synthesis of Citalopram's Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a cornerstone selective serotonin reuptake inhibitor (SSRI), marked a significant advancement in the treatment of major depressive disorder. Its synthesis, first achieved in 1972 by chemist Klaus Bøgesø at the Danish pharmaceutical company Lundbeck, represents a fascinating journey of chemical innovation.[1][2][3][4][5] This guide provides a detailed exploration of the discovery and historical evolution of the synthesis of citalopram's key chemical intermediates. We will dissect the critical chemical transformations, from the construction of the foundational phthalane scaffold to the installation of the characteristic cyano and dimethylaminopropyl groups. This analysis delves into the causality behind experimental choices, highlights the challenges of industrial scale-up, and traces the path from the original racemic mixture to the enantiomerically pure escitalopram.

The Genesis of Citalopram: A Historical Perspective

The story of citalopram begins at Lundbeck in the early 1970s.[1][4] Klaus Bøgesø and his team were engaged in synthesizing derivatives of the phenylpropylamine backbone, aiming to develop antidepressants with improved safety and efficacy profiles over existing tricyclic antidepressants.[4] This research culminated in the synthesis of citalopram in 1972.[1][2] After extensive preclinical and clinical development, it was first marketed in Denmark in 1989 as Cipramil and later in the US in 1998 as Celexa.[1][2] The original patent expired in 2003, paving the way for generic versions.[1][2] A pivotal moment in the citalopram story was the recognition that the therapeutic antidepressant effect resided almost exclusively in the (S)-enantiomer.[1][4] This discovery led Lundbeck to develop and market escitalopram, the isolated (S)-enantiomer, which offered enhanced efficacy.[4]

The Architectural Core: Synthesis of 5-Cyanophthalide

The journey to citalopram begins with the synthesis of its key building block, 5-cyanophthalide. This intermediate provides the essential phthalane (1,3-dihydroisobenzofuran) core and the crucial cyano group. Historically, various synthetic routes have been developed, often starting from readily available materials like terephthalic acid or 5-carboxyphthalide.[6]

One common and industrially relevant approach involves the conversion of 5-carboxyphthalide to 5-cyanophthalide. This transformation typically proceeds through an amide intermediate.

Workflow: Conversion of 5-Carboxyphthalide to 5-Cyanophthalide

Caption: Core synthetic route to Citalopram via a key diol intermediate.

The first Grignard reaction involves the addition of 4-fluorophenylmagnesium bromide to the lactone carbonyl of 5-cyanophthalide. The second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, then adds to the newly formed ketone. This "one-pot" or sequential addition sequence generates the crucial diol intermediate, 4-[4-(dimethylamino)-1-(4′-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile. [7] The final step is an acid-catalyzed cyclization. Treatment of the diol intermediate with a strong acid (e.g., sulfuric acid) promotes the dehydration of the tertiary alcohol with the neighboring hydroxymethyl group, closing the ring to form the 1,3-dihydroisobenzofuran system and yielding racemic citalopram. [7]

Comparison of Citalopram Synthesis Routes

Different synthetic strategies have been developed over the years, each with distinct advantages and disadvantages, particularly concerning industrial-scale production.

| Route Starting Material | Key Steps | Advantages | Disadvantages | Reference |

| 5-Bromophthalide | Grignard, LiAlH₄ reduction, Cyclization, Cyanation | Pioneering route | Use of pyrophoric LiAlH₄, High-temperature cyanation, Ether solvents | [8] |

| 5-Carboxyphthalide | Protection, Sequential Grignards, Cyclization, Cyanation | Avoids some hazardous reagents | Requires protection/deprotection steps, adds complexity | [8] |

| 5-Cyanophthalide | Sequential Grignards, Cyclization | More direct, avoids late-stage cyanation | Grignard reactions can be sensitive | [7][8] |

The Chiral Challenge: From Citalopram to Escitalopram

The realization that (S)-citalopram (escitalopram) was the therapeutically active enantiomer presented a new synthetic challenge: how to produce it efficiently and in high purity. Two primary strategies have emerged:

-

Chiral Resolution: This involves synthesizing the racemic intermediate diol and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (like a chiral carboxylic acid). One diastereomer crystallizes preferentially and can be isolated. The desired (S)-diol is then liberated and cyclized to form escitalopram. [8]2. Asymmetric Synthesis: This more elegant approach aims to create the chiral center stereoselectively from the outset. Significant research has focused on methods like the rhodium-catalyzed asymmetric addition of arylboroxines to ketone precursors, which can generate the desired tertiary alcohol with high enantioselectivity. [8][9]

Workflow: Chiral Resolution of the Diol Intermediate

Caption: Workflow for obtaining Escitalopram via chiral resolution of the diol intermediate.

Conclusion

The synthetic history of citalopram and its intermediates is a testament to the evolution of pharmaceutical process chemistry. From the initial discovery by Klaus Bøgesø, the synthetic routes have been continuously refined to improve efficiency, safety, and cost-effectiveness. The development of methods starting from 5-cyanophthalide marked a significant improvement for industrial production. Furthermore, the progression from racemic citalopram to enantiopure escitalopram highlights the increasing sophistication of pharmaceutical synthesis, where asymmetric catalysis and efficient chiral resolutions are paramount. The journey from a laboratory curiosity to a blockbuster drug is paved with such chemical innovations, ensuring that vital medicines can be produced on a global scale.

References

-

Citalopram. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

- History - Citalopram. (n.d.).

-

Citalopram - Molecule of the Month. (2009, November). Retrieved January 3, 2026, from [Link]

-

The Discovery of Citalopram and its Refinement to Escitalopram. (2017, January). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. (2025, September 19). ACS Publications - Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

- Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. (n.d.). Google Patents.

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Process For Preparation Of 5 Cyanophthalide (Intermediate Of Citalopram). (n.d.). Retrieved January 3, 2026, from [Link]

-

Process for the preparation of 5-Cyanophthalide and intermediates useful therein. (n.d.). myExperiment. Retrieved January 3, 2026, from [Link]

-

Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). ACS Publications - Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

-

Process for synthesizing 5-cyanophthalide. (n.d.). Patsnap. Retrieved January 3, 2026, from [Link]

-

Efficient asymmetric catalytic synthesis of antidepressant escitalopram. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Discovery of Citalopram by Zack. (2025, October 26). Prezi. Retrieved January 3, 2026, from [Link]

-

Enantioenriched synthesis of Escitalopram using lithiation-borylation methodology. (2011, December 30). Semantic Scholar. Retrieved January 3, 2026, from [Link]

- One pot synthesis of citalopram from 5-cyanophthalide. (n.d.). Google Patents.

-

Meeting the Maker of My Mind: An Interview with the Guy Who Invented My Antidepressants. (2017, February 6). VICE. Retrieved January 3, 2026, from [Link]

Sources

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. History - Citalopram [citalopram-kylen.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. prezi.com [prezi.com]

- 5. vice.com [vice.com]

- 6. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]

- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Enantioenriched synthesis of Escitalopram using lithiation-borylation methodology | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-5-cyanophthalan

Introduction: The Significance of 1-(4-Fluorophenyl)-5-cyanophthalan in Pharmaceutical Analysis

1-(4-Fluorophenyl)-5-cyanophthalan, systematically named 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and commonly identified as a process-related impurity of the widely prescribed antidepressant Citalopram (Citalopram Impurity C), is a molecule of significant interest to researchers, scientists, and drug development professionals.[1][2][3] The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies worldwide. Understanding the physicochemical properties of these impurities is not merely an academic exercise; it is fundamental to developing robust analytical methods for their detection and quantification, ensuring the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. We will delve into its solubility, dissociation constant (pKa), lipophilicity (logP), and melting point. Beyond a simple listing of data, this guide will explain the causality behind the experimental choices for determining these properties and provide detailed, field-proven protocols. The insights provided herein are designed to be directly applicable to a laboratory setting, aiding in method development, validation, and troubleshooting.

Molecular Identity and Structure

A foundational understanding of a molecule's identity is paramount before delving into its physicochemical characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(4-Fluorophenyl)-5-cyanophthalan, Citalopram Impurity C | [1] |

| CAS Number | 372941-54-3 | [1][3] |

| Molecular Formula | C₁₅H₁₀FNO | N/A |

| Molecular Weight | 239.24 g/mol | N/A |

The presence of a fluorophenyl group, a nitrile moiety, and a phthalan core imparts specific chemical characteristics that govern its behavior in various environments.

Synthesis and Formation

1-(4-Fluorophenyl)-5-cyanophthalan is primarily formed as an impurity during the synthesis of Citalopram. One of the key synthetic routes to Citalopram involves the use of this compound as a key intermediate. This intermediate is then reacted with 3-(dimethylamino)propyl chloride to yield Citalopram. Incomplete reaction or side reactions can lead to the presence of unreacted starting material, 1-(4-Fluorophenyl)-5-cyanophthalan, in the final drug substance. A generalized synthetic pathway is outlined below.

Physicochemical Properties and Their Determination

The following sections provide a detailed exploration of the key physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. Due to the limited availability of direct experimental data for this specific impurity, a combination of established analytical principles and in-silico predictions will be utilized.

Solubility

Theoretical Background and Importance: Aqueous solubility is a critical determinant of a substance's behavior in biological systems and analytical solutions. For a pharmaceutical impurity, its solubility influences its potential to co-precipitate with the active pharmaceutical ingredient (API), its clearance during manufacturing processes, and its chromatographic behavior.

Predicted Solubility Data:

| Parameter | Predicted Value | Method |

| Aqueous Solubility | Low | Inferred from structural similarity to Citalopram and presence of hydrophobic groups |

| Solubility in Organic Solvents | Higher in polar aprotic solvents (e.g., Acetonitrile, DMSO) | Based on general principles of organic chemistry |

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[4][5][6][7][8]

Protocol Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(4-Fluorophenyl)-5-cyanophthalan to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological and chromatographic conditions.[7]

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][7] The time to equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.[7]

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility due to the presence of fine particles.[8]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Dissociation Constant (pKa)

Theoretical Background and Importance: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. For 1-(4-Fluorophenyl)-5-cyanophthalan, which does not possess strongly acidic or basic functional groups, the pKa is not expected to be a dominant factor in its aqueous solubility profile under typical physiological or chromatographic pH ranges. However, a predictive analysis is still valuable.

Predicted pKa Data:

| Parameter | Predicted Value | Method |

| pKa | Not predicted to have a significant pKa in the aqueous range of 1-14 | In-silico prediction based on the absence of ionizable functional groups |

Experimental Protocol: Potentiometric Titration (as per OECD Guideline 112)

While not expected to yield a pKa in the aqueous range, this protocol outlines the standard procedure.[9][10][11]

Protocol Steps:

-

Solution Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low.

-

Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) using an automated titrator.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

-

Lipophilicity (logP)

Theoretical Background and Importance: The partition coefficient (P) or its logarithmic form (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes and is a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. For an impurity, logP influences its chromatographic retention and potential for bioaccumulation.

Predicted logP Data:

| Parameter | Predicted Value | Method |

| logP | 3.5 - 4.5 | In-silico prediction (e.g., using ALOGPS, ChemDraw) |

Experimental Protocol: Shake-Flask Method (as per OECD Guideline 107)

This is the traditional and most widely accepted method for logP determination.[12][13][14][15][16]

Protocol Steps:

-